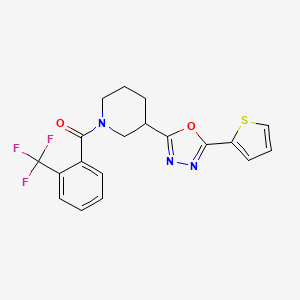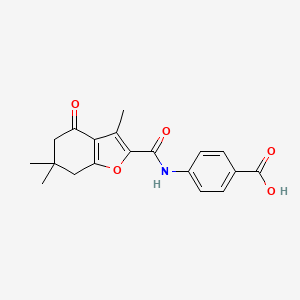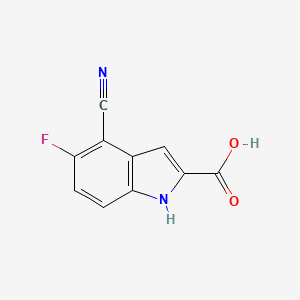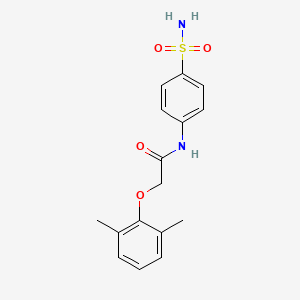![molecular formula C28H26F3N3O4S B2858814 2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 899783-03-0](/img/no-structure.png)
2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A POCl3 catalyzed, efficient, one-step and solvent-free synthesis of novel thieno [2,3-d] pyrimidin-4(3H)-one derivatives from 2-amino-4,5-substitutedthiophene-3-carbonitrile has been developed using various aliphatic acid under both conventional heating and microwave irradiation techniques .
Applications De Recherche Scientifique
Organic Electronics
Host Materials for Organic Light-Emitting Diodes (OLEDs) Derivatives of thieno[2,3-d]pyrimidin, such as the compound , have been explored as host materials for OLEDs . Their electron-deficient nature and high triplet energy make them suitable for creating efficient green and blue phosphorescent OLEDs. This application is crucial for developing next-generation displays with higher brightness and lower power consumption.
Pharmaceutical Research
EZH2 Inhibition for Cancer Therapy: Thieno[2,3-d]pyrimidine derivatives have been studied as inhibitors of the enzyme EZH2 . EZH2 is implicated in various cancer types, and its inhibition can lead to the suppression of tumor growth. The compound’s structure could be modified to enhance its activity against specific cancer cell lines, making it a valuable asset in anticancer drug development.
Material Science
High Triplet Energy Materials: The high triplet energy of thieno[2,3-d]pyrimidine derivatives makes them excellent candidates for materials that require such properties . They can be used in the development of new materials for photovoltaic cells or sensors that operate under high-energy conditions.
Safety and Hazards
Propriétés
Numéro CAS |
899783-03-0 |
|---|---|
Nom du produit |
2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Formule moléculaire |
C28H26F3N3O4S |
Poids moléculaire |
557.59 |
Nom IUPAC |
2-[4-(4-ethoxyphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C28H26F3N3O4S/c1-2-38-20-13-11-19(12-14-20)34-25(36)24-21-9-4-3-5-10-22(21)39-26(24)33(27(34)37)16-23(35)32-18-8-6-7-17(15-18)28(29,30)31/h6-8,11-15H,2-5,9-10,16H2,1H3,(H,32,35) |
Clé InChI |
WUFCFUNWBLCUDO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)SC5=C3CCCCC5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2858731.png)



![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2858739.png)

![3-[[1-[(1,1-Dioxothiolan-3-yl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2858743.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2858745.png)


![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2858752.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole](/img/structure/B2858753.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2858754.png)